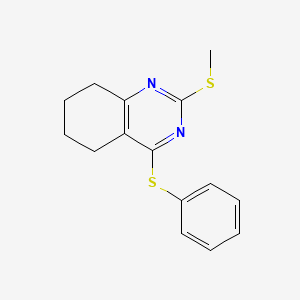

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline

Description

Properties

IUPAC Name |

2-methylsulfanyl-4-phenylsulfanyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S2/c1-18-15-16-13-10-6-5-9-12(13)14(17-15)19-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVXWBMIIJYRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=N1)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzylamine with carbon disulfide and subsequent treatment with phenylsulfenyl chloride can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur Centers

The methylsulfanyl (-SMe) and phenylsulfanyl (-SPh) groups are susceptible to nucleophilic displacement under specific conditions.

Key Reactions:

-

Example : Treatment with sodium methanethiol (NaSCH₃) in DMF could replace the methylsulfanyl group with a methoxy or amino group.

Oxidation Reactions

The sulfide groups may undergo oxidation to sulfoxides or sulfones, depending on reagent strength.

Oxidation Pathways:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide (-SO-) | Room temperature, 6–12 h |

| KMnO₄ (acidic) | Sulfone (-SO₂-) | Reflux in H₂SO₄, 2–4 h |

Ring Functionalization

The tetrahydroquinazoline core can participate in hydrogenation, dehydrogenation, or electrophilic substitution.

Reactivity Insights:

-

Hydrogenation : The saturated 5,6,7,8-tetrahydro ring resists further reduction under mild conditions but may dehydrogenate to aromatic quinazoline under Pd/C catalysis .

-

Electrophilic Aromatic Substitution (EAS) : Limited due to electron-withdrawing sulfur substituents. Nitration or halogenation would require harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .

Cleavage of Sulfur Linkages

Acidic or reductive cleavage of C–S bonds is feasible:

| Method | Reagents | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl/MeOH, 40°C | Cleavage of -SPh to phenol |

| Reductive Desulfurization | Raney Ni, H₂, ethanol | Removal of -SMe/-SPh groups |

-

Example : Prolonged HCl treatment in methanol cleaves phenylsulfanyl groups, yielding 4-hydroxy-tetrahydroquinazoline derivatives .

Stability and Storage

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of sulfanyl groups in the structure may enhance the antibacterial activity due to their ability to interact with microbial cell membranes or enzymes involved in cell wall synthesis .

Case Study : A comparative study evaluated the antibacterial activity of several tetrahydroquinazoline derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Properties

The compound's unique structure allows for interaction with biological targets involved in cancer progression. Preliminary studies have suggested that tetrahydroquinazoline derivatives can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In one study focusing on related compounds, researchers found that specific derivatives significantly reduced cell viability in cancer cell lines at concentrations above 10 µM. This indicates a promising avenue for developing new anticancer therapies based on the tetrahydroquinazoline scaffold .

Synthesis and Characterization

The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The target compound’s logP (~4.8) is lower than its benzylsulfanyl analog (logP 5.49) due to the smaller methyl group at position 2 . This suggests improved aqueous solubility compared to bulkier derivatives.

Biological Activity

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline is a compound with the molecular formula and a molecular weight of 288.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

- Molecular Formula :

- Molecular Weight : 288.43 g/mol

- CAS Number : 7688669

- Structural Characteristics : The compound features a tetrahydroquinazoline core substituted with methylthio and phenylthio groups, which may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazoline have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Research has highlighted the anticancer potential of tetrahydroquinazoline derivatives. In vitro studies demonstrated that certain modifications to the structure can enhance cytotoxicity against cancer cell lines. For example, compounds with similar substituents have been tested for their ability to inhibit cell proliferation in breast and prostate cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

There is emerging evidence that tetrahydroquinazoline derivatives may possess neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress . This activity positions them as potential therapeutic agents for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various tetrahydroquinazoline derivatives, it was found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This indicates a promising activity that warrants further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Anticancer Activity

A comparative analysis of several tetrahydroquinazolines indicated that those with phenylthio substitutions demonstrated enhanced cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting that this class of compounds could be developed into effective anticancer therapies .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.